molecular formula C18H18Cl2N2O3S B11074484 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide

Cat. No.: B11074484
M. Wt: 413.3 g/mol
InChI Key: UXGRDXSQXQPCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of dichloro, cyclopropylsulfamoyl, and phenylethyl groups attached to a benzamide core. Its unique structure makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid. This intermediate is then subjected to nucleophilic substitution reactions to introduce the cyclopropylsulfamoyl group. The final step involves the coupling of the intermediate with 2-phenylethylamine under appropriate conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide involves its binding to specific molecular targets, such as carbonic anhydrase IX. This binding inhibits the enzyme’s activity, which can lead to a decrease in tumor growth and metastasis . The compound’s structure allows for selective binding, minimizing off-target effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide stands out due to its specific combination of functional groups, which confer unique binding properties and potential therapeutic applications. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for further research in cancer treatment.

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C18H18Cl2N2O3S/c19-15-11-16(20)17(26(24,25)22-13-6-7-13)10-14(15)18(23)21-9-8-12-4-2-1-3-5-12/h1-5,10-11,13,22H,6-9H2,(H,21,23)

InChI Key

UXGRDXSQXQPCBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCCC3=CC=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.